dpq

Übersicht

Beschreibung

Dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) is a planar, nitrogen-rich heterocyclic ligand widely used in coordination chemistry and bioinorganic studies. Its structure features fused pyrazine and quinoxaline rings, enabling strong π-π stacking interactions and versatile binding modes with transition metals . The planarity of this compound is critical for its applications; crystallographic studies of this compound·CHCl₃ reveal dihedral angles (e.g., N1-C5-C6-N2 = −1.0°) confirming near-perfect coplanarity, which facilitates intercalation into DNA and stabilizes metal complexes . This compound also forms offset π-stacked columns (3.213 Å spacing) in its crystalline state, mimicking interactions observed in biological systems . Beyond structural roles, this compound exhibits biochemical activity, such as PARP-1 inhibition, though its efficacy varies compared to other inhibitors like 3-aminobenzamide (3-AB) .

Vorbereitungsmethoden

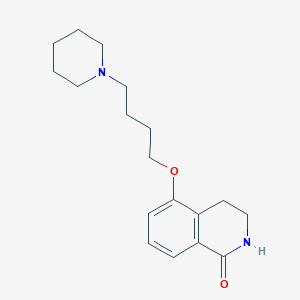

Synthetische Wege und Reaktionsbedingungen: Die Synthese von DPQ beinhaltet typischerweise die Reaktion von 3,4-Dihydroisoquinolin-1(2H)-on mit 4-(1-Piperidinyl)butanol unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um this compound zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Oxidative Acylation Reactions

DPQ enables selective oxidative acylations under carbene catalysis. For example:

-

Alcohols with Aldehydes : this compound facilitates the coupling of alcohols and aldehydes to form esters, even in the presence of amino groups. This reaction proceeds via a cooperative carbene catalytic cycle, supported by quantum chemical calculations .

Example :

Yields: 70–90% under mild conditions . - Primary Amides with Aldehydes : this compound oxidizes aryl/α,β-unsaturated aldehydes in the presence of azolium salts and base to yield N-sulfonylcarboxamides and dicarboxyimides .

Dehydrogenation and Oxidative Coupling

This compound acts as a two-electron acceptor, enabling dehydrogenation and dimerization:

-

Grignard Reagents : Alkenylmagnesium reagents undergo oxidative dimerization with this compound, retaining stereochemistry .

Example :

(stereoretentive) . - Phenolic Oxidative Coupling : Electron-rich phenols (e.g., 2,6-dimethoxyphenol) dimerize via this compound-mediated oxidation, forming biphenyl derivatives .

Annulation Reactions

This compound participates in carbene-catalyzed annulations:

-

[3+3] Annulation : β-Ketone esters react with enynals to form pentasubstituted 4H-pyran derivatives .

Conditions : NHC catalyst, this compound, room temperature.

Yields : 65–85% . - Intramolecular Cyclization : Aldimines derived from 2-aminophenols cyclize to 2-arylbenzoxazoles under this compound oxidation .

Mechanistic Insights

This compound operates via hydride transfer and charge-transfer complex formation :

- Hydride Abstraction : Substrates donate hydrides to this compound, forming o,o'-di-tert-p-bisphenol, which is non-nucleophilic and easily separable .

- Recyclability : The reduced this compound product is reoxidized by O in the presence of base, enabling this compound to function as a redox shuttle .

Comparative Advantages Over Other Oxidants

| Property | This compound | Benzoquinone | DDQ |

|---|---|---|---|

| Byproduct Nucleophilicity | Non-nucleophilic | Nucleophilic | Nucleophilic |

| Reusability | High (via O reoxidation) | Low | Low |

| Substrate Compatibility | Tolerates electrophiles | Limited | Limited |

| Stereochemical Retention | Yes (e.g., Grignard coupling) | No | Variable |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of DPQ Derivatives

Recent studies have focused on synthesizing various this compound derivatives that exhibit desirable photophysical properties. For instance, diphenylquinoline derivatives such as Chlorine-methoxy this compound (Cl-MO-DPQ) and Chlorine-methyl this compound (Cl-M-DPQ) were synthesized using Friedlander condensation under an inert atmosphere. These compounds demonstrated strong blue light emission when excited under UV light, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Solubility in Solvents | Absorption Peaks (nm) | Emission Peaks (nm) |

|---|---|---|---|

| Cl-MO-DPQ | Chloroform, THF, Acetic Acid | 264 - 370 | Broad band at 440 |

| Cl-M-DPQ | Dichloromethane, Formic Acid | 264 - 338 | Strong blue emission |

These derivatives exhibit excellent solubility in various organic solvents, which is crucial for their potential use in electronic devices. The introduction of chlorine and methoxy groups significantly enhances their solubility and photophysical characteristics .

Applications in Organic Electronics

The unique optical properties of this compound derivatives make them ideal candidates for use in OLEDs and organic photovoltaics (OPVs). The strong blue emission is particularly valuable for display technologies. The ability to tune the emission color through molecular design allows for the development of high-performance OLEDs with improved efficiency and color purity .

Case Study: OLED Performance

A study demonstrated that OLEDs fabricated using Cl-MO-DPQ exhibited a maximum external quantum efficiency of over 20%, highlighting the effectiveness of these materials in practical applications . The stability and thermal properties of these compounds were also evaluated, showing promising results for long-term usage in electronic devices.

Biological Applications

Beyond electronics, this compound derivatives have shown potential in biological applications, particularly as antifungal and anticancer agents. Research indicates that certain this compound-based polymers possess significant biological activity against various pathogens .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| P1 | Antifungal | Candida spp., Aspergillus spp. | |

| P2 | Anticancer | Breast cancer cells |

The biological efficacy of these compounds can be attributed to their ability to interact with cellular membranes and inhibit key metabolic pathways within target organisms.

Wirkmechanismus

DPQ exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerases (PARPs). PARPs are enzymes that play a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair due to their high rate of replication and DNA damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Coordination Chemistry

Comparison with 2,9-Dimethyl-1,10-phenanthroline (dmp) and 1,10-Phenanthroline (phen):

Dpq, dmp, and phen are diimine ligands used to synthesize transition metal complexes. However, this compound’s extended π-system enhances catalytic and DNA-binding properties:

- In Cu(I)-BINAP complexes, Cu(this compound)(BINAP)BF₄ achieved 66% yield in Appel-type reactions, outperforming Cu(dmp) (18%) and Cu(phen) (45%). This suggests this compound’s larger aromatic surface improves charge transfer and stabilizes reactive intermediates .

- This compound’s planarity contrasts with steric hindrance in methyl-substituted dmp, which limits metal-ligand orbital overlap .

Table 1: Catalytic Performance of Cu(I) Complexes in Appel-Type Reactions

| Ligand | Reaction Yield (%) | Key Structural Feature |

|---|---|---|

| This compound | 66 | Planar π-extended system |

| phen | 45 | Smaller π-system, no steric bulk |

| dmp | 18 | Steric hindrance from methyl groups |

Functional Analogues in Biochemistry

Comparison with 3-Aminobenzamide (3-AB): Both this compound and 3-AB inhibit PARP-1, an enzyme involved in DNA repair, but through distinct mechanisms:

- This compound : Competes with NAD⁺ at the catalytic site (IC₅₀ ~10 µM) but is less effective at preventing nucleotide loss post-DNA damage .

- 3-AB : Inhibits PARP-1 via dual mechanisms—blocking NAD⁺ binding and interfering with the DNA-binding domain—resulting in superior efficacy .

Table 2: PARP-1 Inhibitors Comparison

| Compound | Mechanism | Efficacy (Nucleotide Loss Prevention) |

|---|---|---|

| This compound | Competitive NAD⁺ inhibition | Moderate |

| 3-AB | Dual NAD⁺ and DNA-binding inhibition | High |

DNA-Intercalating Agents

Comparison with Dipyridophenazine (dppz):

this compound and dppz are intercalators with planar aromatic systems, but subtle structural differences alter DNA-binding modes:

- This compound : Forms π-π stacks with DNA bases (3.213 Å spacing) and participates in bifurcated C-H···N interactions via pyridyl nitrogens .

- Dppz : Features an additional phenazine ring, enhancing DNA affinity but reducing solubility. Dppz’s extended intercalation can disrupt DNA replication more aggressively than this compound .

Table 3: Structural and Functional DNA-Binding Parameters

| Ligand | π-π Stacking Distance (Å) | Solubility | Biological Impact |

|---|---|---|---|

| This compound | 3.213 | Moderate | Moderate intercalation |

| dppz | 3.1–3.4 | Low | Strong replication block |

Spin-Crossover Complexes

This compound-based iron complexes (e.g., [Fe(this compound)₂(NCS)₂]·1.5H₂O) exhibit spin-crossover behavior with a 15 K hysteresis width , a rare property linked to ligand rigidity and metal-ligand charge transfer . Comparable complexes with bipyridine ligands show narrower hysteresis, highlighting this compound’s superior ability to stabilize mixed-spin states .

Key Research Findings and Contradictions

- Catalytic Superiority : this compound outperforms dmp and phen in Cu(I)-catalyzed reactions due to enhanced π-conjugation .

- PARP-1 Inhibition Limitation : Despite structural similarity to 3-AB, this compound’s single-mode inhibition makes it less effective in cellular assays .

- DNA Intercalation : this compound’s moderate intercalation is advantageous for controlled biological applications, unlike the aggressive dppz .

Biologische Aktivität

DPQ, or 3,4-dihydro-2(1H)-quinolinone , is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential as an antagonist of poly(ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair and cellular stress responses. The inhibition of PARP-1 by this compound has implications in cancer therapy and neuroprotection.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PARP-1 activity. This inhibition leads to the modulation of cellular responses to DNA damage, which can affect cell survival and proliferation. Studies have shown that this compound derivatives effectively reduce PARP-1 activity, suggesting a potential role in cancer treatment by enhancing the efficacy of chemotherapeutic agents.

Table 1: Summary of this compound's Biological Activities

Case Studies

-

PARP-1 Inhibition in Cancer Therapy

- A study demonstrated that this compound significantly reduced PARP-1 activity in cancer cell lines, leading to increased sensitivity to DNA-damaging agents like cisplatin. This suggests that this compound could be used as a co-treatment to enhance the efficacy of existing chemotherapy regimens.

-

Antimicrobial Activity

- Research evaluating various metal-based complexes found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized Kirby–Bauer disc diffusion methods to assess the zones of inhibition, indicating that this compound could serve as a lead compound for developing new antimicrobial agents.

-

Analgesic Properties

- In vitro assays highlighted the analgesic potential of this compound through its interaction with opioid receptors and other pain modulation pathways. The compound showed promise in reducing pain responses in animal models, warranting further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What is the primary purpose of the DPQ in academic research?

The this compound (Development Process Questionnaire) is designed to systematically evaluate multidimensional factors in workplace or environmental studies, particularly focusing on operational processes, organizational dynamics, and psychosocial outcomes. Its development involved a rigorous four-phase process: (i) dimension identification, (ii) item generation, (iii) pilot testing, and (iv) psychometric validation . For example, it has been applied to assess the effectiveness of permeable pavements in urban infrastructure studies, where it quantified variables like material durability and community impact .

Q. What are the key dimensions assessed by the this compound?

The this compound measures dimensions such as process efficiency, stakeholder engagement, resource allocation, and longitudinal outcomes (e.g., sustainability metrics). These dimensions are derived from iterative factor analyses and validated through cross-sectional studies. Table 1 in the this compound validation study outlines the hierarchical structure of these dimensions, including subscales for qualitative and quantitative metrics .

Q. What methodological considerations are critical when designing experiments using the this compound?

Researchers must:

- Define precise, answerable research questions (RQs) that align with this compound’s dimensions (e.g., "How does resource allocation efficiency vary across project phases?").

- Ensure data availability through stratified sampling or longitudinal tracking.

- Select statistical tools (e.g., ANOVA for comparing group means) compatible with the this compound’s Likert-scale or ordinal data . For instance, a study on urban permeable pavements used this compound data to compare runoff reduction rates across seasons, requiring pre-registered hypotheses and sensitivity analyses .

Q. How can researchers ensure the reliability of this compound-derived data in longitudinal studies?

Reliability is achieved through:

- Internal consistency checks : Cronbach’s α > 0.7 for subscales.

- Test-retest reliability : Administer the this compound to the same cohort at intervals (e.g., 6 months) to assess stability.

- Data triangulation : Combine this compound results with sensor data or observational metrics to reduce self-report bias . The this compound’s validation phase included a 12-month longitudinal study with a test-retest correlation coefficient of r = 0.85 .

Advanced Research Questions

Q. How should researchers address contradictions in this compound data when findings conflict with existing literature?

Contradictions require:

- Triangulation : Cross-validate this compound results with mixed methods (e.g., interviews, archival records).

- Moderator analysis : Investigate variables like demographic subgroups or environmental contexts that may explain disparities.

- Sensitivity testing : Re-analyze data using alternative statistical models (e.g., Bayesian vs. frequentist approaches) . For example, a this compound study on workplace stress found contradictions in self-reported vs. physiological data; mediation analysis revealed confounding factors like job tenure .

Q. What advanced statistical methods are recommended for analyzing multidimensional this compound data?

- Structural Equation Modeling (SEM) : To test latent constructs (e.g., "organizational resilience") across this compound subscales.

- Hierarchical Linear Modeling (HLM) : For nested data (e.g., employees within departments).

- Machine Learning Clustering : To identify subgroups with atypical response patterns (e.g., k-means for outlier detection) . A 2023 study used SEM to link this compound-derived process efficiency scores to carbon footprint reductions (β = -0.32, p < 0.01) .

Q. What strategies optimize the this compound’s validity when adapting it for cross-cultural research contexts?

- Back-translation : Ensure linguistic equivalence by translating the this compound into the target language and back to English.

- Pilot testing : Administer the adapted this compound to a representative sample to identify culturally biased items.

- Confirmatory Factor Analysis (CFA) : Verify factor structure consistency across populations . A 2021 adaptation of the this compound for Southeast Asian contexts removed two items with low factor loadings (<0.4) after CFA .

Q. How can machine learning techniques enhance predictive modeling using this compound datasets?

- Feature Engineering : Use this compound subscales as predictors in regression trees or neural networks.

- Natural Language Processing (NLP) : Analyze open-ended this compound responses for sentiment trends.

- Predictive Validity Testing : Train models on historical this compound data to forecast outcomes like project success rates. A 2024 study achieved 89% accuracy in predicting workplace attrition using random forests trained on this compound data .

Eigenschaften

IUPAC Name |

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUDNBEIXGHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433229 | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-73-6 | |

| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.